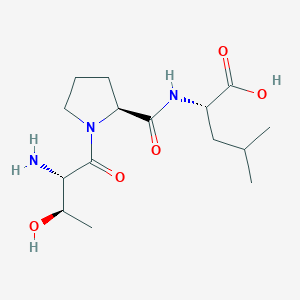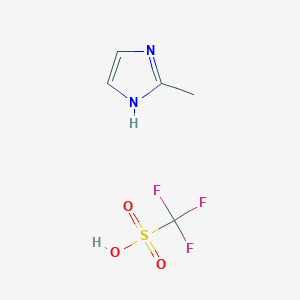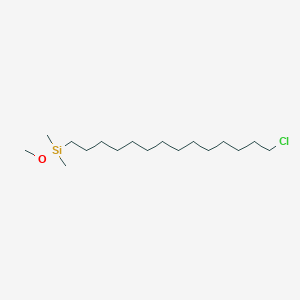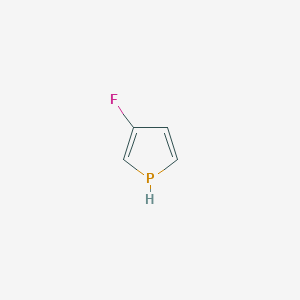
Thr-Pro-Leu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thr-Pro-Leu, also known as Threonyl-Prolyl-Leucine, is a tripeptide composed of the amino acids threonine, proline, and leucine. This compound is of significant interest due to its potential biological activities and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thr-Pro-Leu typically involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process begins with the attachment of the C-terminal amino acid, leucine, to a solid resin. The subsequent amino acids, proline and threonine, are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The reaction conditions often include the use of a base like N-methylmorpholine (NMM) to facilitate the coupling reactions. After the assembly of the peptide chain, the compound is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers, which allow for the efficient and reproducible synthesis of peptides. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the synthesized peptide, ensuring high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Thr-Pro-Leu can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of threonine can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group of the peptide bond can be reduced to form secondary amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Formation of keto or aldehyde derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amides or thioethers.
Applications De Recherche Scientifique
Thr-Pro-Leu has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of peptide-based materials and cosmetics.
Mécanisme D'action
The biological activity of Thr-Pro-Leu is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate various signaling pathways, including those involved in inflammation and immune response. The hydroxyl group of threonine and the secondary amine of proline play crucial roles in these interactions, facilitating binding to target proteins and influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gly-Pro-Leu: A tripeptide with glycine instead of threonine.
Ala-Pro-Leu: A tripeptide with alanine instead of threonine.
Ser-Pro-Leu: A tripeptide with serine instead of threonine.
Uniqueness
Thr-Pro-Leu is unique due to the presence of the hydroxyl group in threonine, which imparts distinct chemical reactivity and biological activity compared to other similar tripeptides. This hydroxyl group allows for additional hydrogen bonding and interactions with target proteins, enhancing its potential therapeutic effects.
Propriétés
Formule moléculaire |
C15H27N3O5 |
|---|---|
Poids moléculaire |
329.39 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C15H27N3O5/c1-8(2)7-10(15(22)23)17-13(20)11-5-4-6-18(11)14(21)12(16)9(3)19/h8-12,19H,4-7,16H2,1-3H3,(H,17,20)(H,22,23)/t9-,10+,11+,12+/m1/s1 |
Clé InChI |
DEGCBBCMYWNJNA-RHYQMDGZSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)N)O |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-4-[2-(4-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline](/img/structure/B12540379.png)


![4-[(Oxan-2-yl)oxy]pyridine](/img/structure/B12540401.png)

![4-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}butan-1-ol](/img/structure/B12540409.png)


![Benzene, 1-nitro-2-[(3-phenylpropyl)thio]-](/img/structure/B12540431.png)
![3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B12540444.png)
![N-[1-(4-Bromophenyl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12540448.png)
![2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene](/img/structure/B12540455.png)
![6-(2-Methylphenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12540466.png)
![Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]-](/img/structure/B12540467.png)
